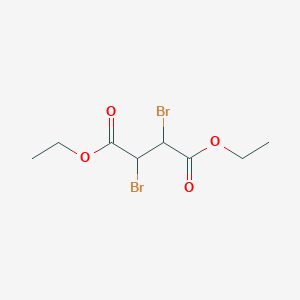

Diethyl 2,3-dibromosuccinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,3-dibromobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZYAUVCHQDILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289726 | |

| Record name | Diethyl 2,3-dibromosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-82-2 | |

| Record name | NSC63191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,3-dibromosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 2,3-dibromosuccinate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2,3-dibromosuccinate is a halogenated organic compound that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing two bromine atoms on adjacent carbons and two ethyl ester groups, allows for a variety of chemical transformations. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physical and chemical characteristics, stereoisomerism, synthesis, and key reactions. Detailed experimental protocols for its preparation and diagrams illustrating its reaction mechanisms are also presented to support its application in research and development.

Core Properties and Data

This compound, with the IUPAC name diethyl 2,3-dibromobutanedioate, is a derivative of succinic acid. It is a key substrate in synthetic chemistry due to the reactivity of the carbon-bromine bonds.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is typically a colorless to pale yellow liquid, soluble in organic solvents like ether and chloroform, with limited solubility in water.[1]

| Property | Value | Reference |

| IUPAC Name | diethyl 2,3-dibromobutanedioate | [1] |

| CAS Number | 608-82-2 | [1] |

| Molecular Formula | C₈H₁₂Br₂O₄ | [1] |

| Molecular Weight | 331.99 g/mol | [1] |

| Melting Point | ~25 °C | [1] |

| Boiling Point | 290.9 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in ether, chloroform; limited in water | [1] |

Stereoisomerism

This compound possesses two chiral centers at the C2 and C3 positions, leading to the existence of stereoisomers: a meso compound and a pair of enantiomers (racemic mixture). The stereochemistry of the starting material in its synthesis dictates the resulting stereoisomer.

-

meso-Diethyl 2,3-dibromosuccinate: This achiral diastereomer is synthesized from diethyl maleate (B1232345) (the cis-isomer). It has a plane of symmetry. The CAS number for the meso form is 1114-31-4.[2]

-

racemic-(±)-Diethyl 2,3-dibromosuccinate: This is a racemic mixture of two enantiomers, (2R,3R)- and (2S,3S)-diethyl 2,3-dibromosuccinate. It is synthesized from diethyl fumarate (B1241708) (the trans-isomer).

The stereochemical outcome of reactions involving this compound is highly dependent on which stereoisomer is used as the starting material.

Synthesis of this compound

The primary method for synthesizing this compound is the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of diethyl maleate or diethyl fumarate. The reaction proceeds via an anti-addition mechanism, which explains the stereospecific outcomes.

Synthesis of meso-Diethyl 2,3-dibromosuccinate

The synthesis of the meso isomer involves the bromination of diethyl maleate. The anti-addition of bromine to the cis-alkene results in the formation of the meso product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl maleate in an inert solvent such as carbon tetrachloride or chloroform.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Work-up: After the addition is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation to yield pure meso-diethyl 2,3-dibromosuccinate.[1]

Synthesis of racemic-(±)-Diethyl 2,3-dibromosuccinate

The racemic mixture is synthesized by the bromination of diethyl fumarate. The anti-addition of bromine to the trans-alkene produces a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.

Experimental Protocol:

The experimental procedure is analogous to the synthesis of the meso isomer, with diethyl fumarate used as the starting material instead of diethyl maleate.

Synthesis Workflow

Chemical Reactivity and Mechanisms

The chemical reactivity of this compound is dominated by the two bromine atoms, which are good leaving groups. This allows for nucleophilic substitution and elimination reactions. The ester groups can also undergo reactions such as hydrolysis and reduction.

Nucleophilic Substitution (Sₙ2 Reaction)

This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by various nucleophiles.[1] This typically proceeds via an Sₙ2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.[3]

Mechanism:

The Sₙ2 reaction is a one-step concerted process. The nucleophile attacks the carbon atom bearing the bromine atom from the side opposite to the bromine. As the new bond between the nucleophile and the carbon forms, the carbon-bromine bond breaks.

Elimination Reaction (E2 Reaction)

Under basic conditions, this compound can undergo an E2 elimination reaction to form an alkene.[1] This reaction is stereospecific and requires an anti-periplanar arrangement of the proton to be removed and the bromine leaving group.

-

meso-isomer: The E2 elimination of the meso-isomer yields diethyl fumarate (the trans-alkene).

-

racemic-isomer: The E2 elimination of the racemic-isomer yields diethyl maleate (the cis-alkene).

Mechanism:

The E2 mechanism is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine. Simultaneously, the electrons from the C-H bond move to form a C=C double bond, and the bromine atom departs as a bromide ion. The anti-periplanar geometry is crucial for the orbital overlap required for the formation of the new π-bond.

Reduction Reaction

This compound can be reduced to diethyl succinate (B1194679) using reducing agents such as zinc in acetic acid.[1] This reaction involves the removal of both bromine atoms.

Experimental Protocol for Reduction:

-

Reaction Setup: In a round-bottom flask, suspend zinc dust in a suitable solvent like acetic acid or ethanol.

-

Addition of Substrate: Add a solution of this compound in the same solvent to the zinc suspension.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, filter off the excess zinc. The filtrate is then typically washed with water and extracted with an organic solvent.

-

Purification: The organic layer is dried and the solvent is evaporated to yield diethyl succinate, which can be further purified by distillation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl groups (a triplet and a quartet) and a signal for the methine protons (CH-Br). The chemical shift of the methine protons would be downfield due to the deshielding effect of the adjacent bromine atom and ester group. For the analogous dimethyl 2,3-dibromosuccinate, the methine protons appear around 4.78 ppm.[4][5]

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the methine carbon attached to bromine, and the carbons of the ethyl group. The carbon attached to bromine is expected to appear in the range of 40-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1730-1750 cm⁻¹.[1] Other characteristic peaks would include C-O stretching and C-H stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak, although it may be of low intensity. Common fragmentation patterns would likely involve the loss of an ethoxy group (-OCH₂CH₃), an ethyl group (-CH₂CH₃), and bromine atoms.

Applications in Synthesis

This compound is a valuable building block in organic synthesis.[1] Its ability to undergo a variety of transformations makes it a useful precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For example, it can be used to introduce a four-carbon unit with versatile functional handles into a target molecule.

Conclusion

This compound is a fundamentally important reagent in organic chemistry. Its well-defined stereochemistry, coupled with its predictable reactivity in substitution and elimination reactions, makes it a powerful tool for synthetic chemists. This guide has provided a detailed overview of its core properties, synthesis, and chemical behavior, offering a solid foundation for its effective use in research and development.

References

- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]

- 2. Diethyl meso-2,3-dibromosuccinate | C8H12Br2O4 | CID 1551111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. DIMETHYL 2,3-DIBROMO-1,4-BUTANEDIOATE(1186-98-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Diethyl 2,3-dibromosuccinate from Diethyl Succinate Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl 2,3-dibromosuccinate, a versatile building block in organic synthesis. The document details the core synthetic methodologies, experimental protocols, and underlying mechanistic principles, with a focus on the stereospecific outcomes of the reactions.

Introduction

This compound is a halogenated organic compound of significant interest as an intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its two bromine atoms provide reactive handles for a variety of chemical transformations, including nucleophilic substitutions and eliminations. The stereochemistry of the molecule, with two chiral centers, makes it a valuable precursor for the synthesis of stereochemically defined target molecules.

This guide focuses on the most common and efficient method for the synthesis of this compound: the direct bromination of diethyl succinate (B1194679) precursors, specifically diethyl maleate (B1232345) and diethyl fumarate (B1241708). The choice of the starting material dictates the stereochemical outcome of the product, yielding either the meso or the racemic (dl) form of this compound.

Synthetic Pathways and Mechanism

The synthesis of this compound is achieved through the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of either diethyl maleate or diethyl fumarate. The reaction proceeds via an anti-addition mechanism, which is crucial for determining the stereochemistry of the final product.

The generally accepted mechanism involves the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromonium ion bridge, leading to the formation of the vicinal dibromide with a defined stereochemistry.

-

From Diethyl Fumarate (trans-isomer): The anti-addition of bromine to the trans-isomer, diethyl fumarate, results in the formation of the racemic mixture of (2R,3R)- and (2S,3S)-diethyl 2,3-dibromosuccinate.

-

From Diethyl Maleate (cis-isomer): Conversely, the anti-addition of bromine to the cis-isomer, diethyl maleate, yields the achiral meso-diethyl 2,3-dibromosuccinate.[1]

The stereospecificity of these reactions is a key consideration in synthetic design, allowing for the selective preparation of the desired stereoisomer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and products involved in the synthesis of this compound.

| Compound | Starting Material | Product Stereochemistry | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Typical Yield (%) |

| Diethyl Fumarate | - | - | C₈H₁₂O₄ | 172.18 | 218 | 1.052 | - |

| Diethyl Maleate | - | - | C₈H₁₂O₄ | 172.18 | 225 | 1.063 | - |

| Bromine | - | - | Br₂ | 159.81 | 58.8 | 3.102 | - |

| This compound | Diethyl Fumarate | Racemic (dl) | C₈H₁₂Br₂O₄ | 331.99 | 290.9 ± 35.0 at 760 mmHg[2] | 1.7 ± 0.1[2] | 72-84 |

| This compound | Diethyl Maleate | Meso | C₈H₁₂Br₂O₄ | 331.99 | 290.9 ± 35.0 at 760 mmHg[2] | 1.7 ± 0.1[2] | High |

Note: Yields can vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of racemic and meso-diethyl 2,3-dibromosuccinate.

Synthesis of Racemic (dl)-Diethyl 2,3-dibromosuccinate from Diethyl Fumarate

This procedure is adapted from the synthesis of the corresponding diacid.[3]

Materials:

-

Diethyl fumarate

-

Bromine

-

Carbon tetrachloride (or chloroform)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve diethyl fumarate in carbon tetrachloride.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric amount of bromine, dissolved in carbon tetrachloride, from the dropping funnel with constant stirring. The addition should be controlled to keep the reaction temperature below 50°C.[2]

-

After the addition is complete, continue stirring at room temperature until the reddish-brown color of bromine disappears.

-

Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted bromine and hydrobromic acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Synthesis of meso-Diethyl 2,3-dibromosuccinate from Diethyl Maleate

The procedure is analogous to the synthesis of the racemic isomer, with diethyl maleate as the starting material.

Materials:

-

Diethyl maleate

-

Bromine

-

Carbon tetrachloride (or chloroform)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

Procedure:

-

Follow the same procedure as for the synthesis of the racemic isomer, substituting diethyl fumarate with an equimolar amount of diethyl maleate.

-

The workup and purification steps are identical.

Visualizations

Signaling Pathway: Mechanism of Bromination

Caption: Mechanism of bromine addition to diethyl fumarate/maleate.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from its unsaturated precursors, diethyl maleate and diethyl fumarate, is a robust and stereospecific reaction that is fundamental in organic synthesis. By understanding the underlying anti-addition mechanism, researchers can selectively synthesize either the meso or racemic diastereomer. The detailed protocols and data provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, enabling the efficient and controlled production of this important synthetic intermediate.

References

An In-depth Technical Guide to the Mechanism of Bromination of Diethyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the bromination of diethyl succinate (B1194679). The information is intended to support research and development activities in organic synthesis and drug development, where halogenated intermediates play a crucial role.

Introduction

Diethyl succinate is a versatile building block in organic synthesis. Its bromination, typically at the α-positions to the carbonyl groups, yields valuable intermediates such as diethyl 2-bromosuccinate and diethyl 2,3-dibromosuccinate. These brominated succinates are precursors to a variety of functionalized molecules, including amino acids, heterocyclic compounds, and other complex organic structures relevant to pharmaceutical and agrochemical research. Understanding the mechanism of this transformation is critical for controlling the reaction's selectivity and optimizing product yields.

Core Mechanism: Acid-Catalyzed Enolization

The primary mechanism for the α-bromination of diethyl succinate proceeds through an acid-catalyzed enolization pathway. This mechanism is analogous to the well-established α-halogenation of ketones and aldehydes. The reaction can be broken down into three key stages:

-

Enol Formation: In the presence of an acid catalyst (e.g., HBr), the carbonyl oxygen of the ester is protonated, increasing the acidity of the α-hydrogens. A weak base (such as the bromide ion or another ester molecule) can then deprotonate the α-carbon, leading to the formation of an enol intermediate. This tautomerization is the rate-determining step of the reaction.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This results in the formation of a new carbon-bromine bond at the α-position and a resonance-stabilized oxonium ion.

-

Deprotonation: A base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and the acid catalyst, yielding the α-brominated diethyl succinate.

Dibromination at both α-carbons can occur, leading to the formation of this compound. The extent of mono- versus di-bromination can be controlled by the stoichiometry of the bromine used.

It is important to note that while the Hell-Volhard-Zelinsky (HVZ) reaction is a well-known method for the α-bromination of carboxylic acids, it is not directly applicable to esters.[1][2] The HVZ reaction proceeds via an acid bromide intermediate, which more readily enolizes than the corresponding carboxylic acid.[1] However, the underlying principle of enol or enolate reactivity with bromine is the cornerstone of the bromination of diethyl succinate.

Alternative Mechanism: Free Radical Bromination

While the ionic, enol-based mechanism is generally favored for α-bromination of carbonyl compounds, a free-radical pathway can also be considered, particularly under specific conditions such as exposure to UV light or the presence of a radical initiator. This mechanism involves three stages:

-

Initiation: Homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from an α-carbon of diethyl succinate to form HBr and a succinate radical. This radical then reacts with a molecule of Br₂ to form the α-bromo ester and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Free-radical bromination is generally less selective than the ionic pathway. However, the stability of the resulting radical intermediate can influence the regioselectivity of the reaction.

Experimental Protocols

Detailed experimental procedures for the direct bromination of diethyl succinate are not extensively reported in readily available literature. However, a general procedure can be adapted from the well-established methods for the α-bromination of other esters and ketones. The following is a representative protocol based on these analogous reactions.

Synthesis of Diethyl 2-Bromosuccinate (Adapted Protocol)

-

Reagents and Materials:

-

Diethyl succinate

-

Bromine (Br₂)

-

Phosphorus tribromide (PBr₃) (catalytic amount) or a strong acid catalyst (e.g., HBr in acetic acid)

-

Inert solvent (e.g., carbon tetrachloride, chloroform, or diethyl ether)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve diethyl succinate in an appropriate inert solvent.

-

Add a catalytic amount of phosphorus tribromide or the acid catalyst to the solution.

-

From the dropping funnel, add a stoichiometric amount of bromine (for monobromination) dropwise to the stirred solution. The addition should be carried out at a rate that maintains a gentle reflux. The reaction may be initiated by gentle warming or exposure to a light source if necessary.[3]

-

After the addition is complete, continue to reflux the mixture until the color of the bromine disappears, indicating the completion of the reaction. This may take several hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

-

-

Note: This is a generalized procedure. The specific reaction conditions (temperature, reaction time, and catalyst) may need to be optimized to achieve the desired product and yield.

Data Presentation

The following tables summarize the key physical and spectroscopic data for diethyl succinate and its brominated derivatives.

Table 1: Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Diethyl Succinate | C₈H₁₄O₄ | 174.19 | 217-218 |

| Diethyl 2-Bromosuccinate | C₈H₁₃BrO₄ | 253.09 | - |

| This compound | C₈H₁₂Br₂O₄ | 331.99 | 290.9 ± 35.0 at 760 mmHg[4] |

Table 2: Spectroscopic Data for Diethyl Succinate

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (neat) |

| δ 4.12 (q, 4H, J=7.1 Hz, -OCH₂CH₃) | δ 172.2 (C=O) | ~2980 cm⁻¹ (C-H stretch) |

| δ 2.56 (s, 4H, -CH₂CH₂-) | δ 60.3 (-OCH₂CH₃) | ~1735 cm⁻¹ (C=O stretch) |

| δ 1.21 (t, 6H, J=7.1 Hz, -OCH₂CH₃) | δ 29.0 (-CH₂CH₂-) | ~1160 cm⁻¹ (C-O stretch) |

| δ 14.0 (-OCH₂CH₃) |

Table 3: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR |

| Expected Signals: | Expected Signals: | Characteristic Peaks: |

| ~4.8-4.5 (m, 2H, -CHBr-) | ~168 (C=O) | ~2980 cm⁻¹ (C-H stretch) |

| ~4.3 (m, 4H, -OCH₂CH₃) | ~63 (-OCH₂CH₃) | ~1740 cm⁻¹ (C=O stretch)[4] |

| ~1.3 (t, 6H, -OCH₂CH₃) | ~45 (-CHBr-) | ~1200 cm⁻¹ (C-O stretch) |

| ~14 (-OCH₂CH₃) | ~650 cm⁻¹ (C-Br stretch) |

Mandatory Visualizations

Diagram 1: Acid-Catalyzed Enolization and Bromination of Diethyl Succinate

Caption: Acid-catalyzed enolization mechanism for the bromination of diethyl succinate.

Diagram 2: Free Radical Bromination of Diethyl Succinate

Caption: Free radical mechanism for the bromination of diethyl succinate.

Diagram 3: Experimental Workflow for Diethyl Succinate Bromination

Caption: General experimental workflow for the synthesis of diethyl 2-bromosuccinate.

Conclusion

The bromination of diethyl succinate is a fundamental transformation in organic synthesis, providing access to valuable brominated intermediates. The reaction predominantly proceeds via an acid-catalyzed enolization mechanism, which offers a higher degree of selectivity compared to a potential free-radical pathway. While specific experimental protocols for diethyl succinate are not abundantly available, established procedures for related esters can be effectively adapted. The data and mechanisms presented in this guide provide a solid foundation for researchers and professionals to design and execute the bromination of diethyl succinate with a greater understanding of the underlying chemical principles. Further optimization of reaction conditions will be key to achieving high yields of the desired mono- or di-brominated products for applications in drug discovery and development.

References

An In-depth Technical Guide to the Stereoisomers of Diethyl 2,3-dibromosuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the meso and racemic stereoisomers of diethyl 2,3-dibromosuccinate, key intermediates in organic synthesis. The document details their synthesis, separation, and comparative physicochemical properties, offering valuable data and protocols for laboratory and research applications.

Introduction to Stereoisomerism in this compound

This compound possesses two chiral centers at the C2 and C3 positions. This structural feature gives rise to three stereoisomers: a meso compound and a pair of enantiomers (d- and l-isomers), which are typically present as a racemic mixture.

-

Meso Isomer ((2R,3S)-diethyl 2,3-dibromosuccinate): This isomer contains an internal plane of symmetry, rendering it achiral and optically inactive.

-

Racemic Mixture (a 1:1 mixture of (2R,3R)- and (2S,3S)-diethyl 2,3-dibromosuccinate): This is a mixture of two enantiomers that are non-superimposable mirror images of each other. While the individual enantiomers are optically active, the racemic mixture is not.

The distinct spatial arrangement of the bromine atoms and ester groups in these stereoisomers leads to differences in their physical properties and reactivity, making their selective synthesis and separation crucial for various applications.

Physicochemical Properties

While specific experimental data for the individual stereoisomers is sparse in publicly available literature, the following tables summarize known and computed properties. The data for the racemic form is less defined than for the meso form.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂Br₂O₄ | [1] |

| Molecular Weight | 331.99 g/mol | [2] |

| Boiling Point | 290.9 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| Flash Point | 129.7 ± 25.9 °C | [1] |

Table 2: Comparative Properties of this compound Stereoisomers

| Property | meso-Diethyl 2,3-dibromosuccinate | racemic-Diethyl 2,3-dibromosuccinate |

| Synonyms | Diethyl (2S,3R)-2,3-dibromobutanedioate | Diethyl (±)-2,3-dibromosuccinate |

| CAS Number | 1114-31-4[2] | 608-82-2 (unspecified stereochemistry) |

| Appearance | Colorless to pale yellow liquid (presumed) | Colorless to pale yellow liquid (presumed) |

| Solubility | Soluble in organic solvents (e.g., ether, chloroform); limited solubility in water.[1] | Soluble in organic solvents (e.g., ether, chloroform); limited solubility in water. |

Note: Some data is based on general information for this compound without explicit stereochemical assignment and is presumed to be representative of both forms in the absence of more specific data.

Stereospecific Synthesis

The synthesis of the meso and racemic forms of this compound is achieved through the stereospecific bromination of the corresponding geometric isomers of diethyl succinate's unsaturated precursor: diethyl maleate (B1232345) (the cis-isomer) and diethyl fumarate (B1241708) (the trans-isomer). The reaction proceeds via an anti-addition mechanism involving a cyclic bromonium ion intermediate.[3]

-

Synthesis of meso-Diethyl 2,3-dibromosuccinate: The anti-addition of bromine to diethyl maleate (cis-isomer) results in the formation of the meso product.

-

Synthesis of racemic-Diethyl 2,3-dibromosuccinate: The anti-addition of bromine to diethyl fumarate (trans-isomer) yields a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.[3]

Experimental Protocols

The following are generalized protocols for the synthesis of the stereoisomers of this compound, based on established methods for analogous compounds.

Protocol 3.1.1: Synthesis of meso-Diethyl 2,3-dibromosuccinate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl maleate in an inert solvent such as carbon tetrachloride or dichloromethane.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Work-up: Once the reaction is complete (as indicated by the persistence of the bromine color), wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude meso-diethyl 2,3-dibromosuccinate.

Protocol 3.1.2: Synthesis of racemic-Diethyl 2,3-dibromosuccinate

-

Reaction Setup: Follow the same setup as for the meso isomer, but use diethyl fumarate as the starting material.

-

Bromination: The bromination procedure is identical to that for the meso isomer.

-

Work-up and Isolation: The work-up and isolation steps are the same as for the meso isomer.

Separation of Stereoisomers

The separation of the meso and racemic diastereomers can be achieved by leveraging their different physical properties, primarily through fractional crystallization.

Experimental Protocol for Fractional Crystallization

-

Dissolution: Dissolve the mixture of meso and racemic this compound in a minimum amount of a suitable hot solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).

-

Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomer will crystallize out first.

-

Isolation: Collect the crystals by vacuum filtration.

-

Purification: The purity of the isolated isomer can be improved by repeated recrystallization. The other isomer can be recovered from the mother liquor by evaporation of the solvent and subsequent purification.

Spectroscopic Characterization

Applications in Research and Development

The stereoisomers of this compound are versatile building blocks in organic synthesis. The presence of two bromine atoms allows for a variety of subsequent transformations, including nucleophilic substitution and elimination reactions. The defined stereochemistry of the meso and racemic forms is crucial for the stereospecific synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. For example, the debromination of the meso isomer typically yields the trans-alkene (diethyl fumarate), while the racemic isomers can lead to the cis-alkene (diethyl maleate) under certain reaction conditions.[4]

Conclusion

This technical guide has outlined the key aspects of the stereoisomers of this compound. The stereospecific synthesis from diethyl maleate and diethyl fumarate provides a reliable method for obtaining the meso and racemic forms, respectively. While detailed comparative data on their physical properties remains a gap in the literature, the principles of their synthesis and separation are well-established. These compounds continue to be valuable intermediates for stereocontrolled synthesis in various fields of chemical research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl 2,3-dibromosuccinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl 2,3-dibromosuccinate is a halogenated organic compound featuring a four-carbon backbone with bromine atoms substituted at the C2 and C3 positions.[1][2] Its structure includes two ester functional groups derived from ethanol.[1] This bifunctional nature, with two reactive bromine atoms and two ester groups, makes it a versatile intermediate and building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][3] The presence of two stereocenters means the compound can exist as diastereomers (meso and racemic forms), the stereochemistry of which is crucial in dictating the outcomes of its chemical transformations.[2] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and reaction pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application in reactions, and purification.

| Property | Value | Source(s) |

| IUPAC Name | diethyl 2,3-dibromobutanedioate | [1] |

| Synonyms | 2,3-Dibromosuccinic acid diethyl ester | [4] |

| CAS Number | 608-82-2 (for the mixture of isomers) 1114-31-4 (for meso-form) | [1][5] |

| Molecular Formula | C₈H₁₂Br₂O₄ | [1][5] |

| Molecular Weight | 331.99 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | ~25 °C | [1] |

| Boiling Point | 290.9 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like ether and chloroform; limited in water. | [1] |

| Flash Point | 129.7 ± 25.9 °C | [1] |

| Molar Refractivity | 58.0 ± 0.3 cm³ | [1] |

| Polar Surface Area | 52.6 - 53 Ų | [1][5] |

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the two bromine atoms, which are good leaving groups located on adjacent carbons. This "vicinal" arrangement facilitates several key transformations.[1][2]

Key Chemical Reactions

-

Nucleophilic Substitution: The bromine atoms are readily displaced by a variety of nucleophiles.[1] This reaction is fundamental to introducing new functional groups into the succinate (B1194679) backbone. Common nucleophiles include hydroxide (B78521) ions (OH⁻), amines (NH₂⁻), and thiols (SH⁻).[1]

-

Reduction: The carbon-bromine bonds can be cleaved via reduction to yield diethyl succinate.[1] A common reagent for this transformation is zinc powder in acetic acid.[1]

-

Elimination Reactions: Under basic conditions, this compound undergoes dehydrohalogenation to form an alkene.[1] The stereochemistry of the starting material dictates the stereochemistry of the resulting product. The meso isomer yields the trans-alkene (diethyl fumarate), while the dl-racemic isomers produce the cis-alkene (diethyl maleate) via an anti-elimination pathway.[2]

Caption: Key reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound via Bromination

This protocol describes a common method for synthesizing this compound through the bromination of its unsaturated precursor, diethyl fumarate (B1241708) or diethyl maleate. The addition of bromine across the double bond typically proceeds via an anti-addition mechanism.

Objective: To synthesize this compound by the direct bromination of diethyl fumarate.

Materials and Reagents:

-

Diethyl fumarate

-

Liquid Bromine (Br₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃)

-

Reaction flask (round-bottom)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Sodium thiosulfate (B1220275) solution (for quenching excess bromine)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethyl fumarate in a suitable volume of an inert solvent like carbon tetrachloride.

-

Cooling: Place the reaction flask in an ice bath to control the temperature of the exothermic reaction.

-

Bromine Addition: Slowly add a stoichiometric equivalent of liquid bromine, dissolved in the same solvent, to the stirred solution via the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.

-

Reaction Completion: Continue stirring the mixture at room temperature for a designated period after the addition is complete to ensure the reaction goes to completion.

-

Workup:

-

Quench any unreacted bromine by washing the reaction mixture with a dilute aqueous solution of sodium thiosulfate. The reddish-brown color will fade completely.

-

Wash the organic layer with water and then with brine using a separatory funnel.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound is obtained as the residue.

-

Further purification can be achieved through techniques such as distillation under reduced pressure or chromatography if necessary.

-

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable tool in synthetic chemistry.[1]

-

Synthetic Intermediate: It is a key precursor for synthesizing more complex molecules, including various heterocyclic compounds.[1][2]

-

Reagent for Functionalization: Its high reactivity allows it to be used to introduce bromine or, through subsequent reactions, other functional groups into molecular frameworks.[1]

-

Mechanistic Studies: The compound is employed in research to investigate the mechanisms of substitution and elimination reactions and to study the influence of stereochemistry on reaction outcomes.[1][2]

References

- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]

- 2. This compound | 608-82-2 | Benchchem [benchchem.com]

- 3. Dimethyl 2,3-Dibromosuccinate|608-82-2|Research Chemical [benchchem.com]

- 4. 2,3-Dibromosuccinic acid diethyl ester [chemicalbook.com]

- 5. Diethyl meso-2,3-dibromosuccinate | C8H12Br2O4 | CID 1551111 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Diethyl 2,3-dibromosuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 2,3-dibromosuccinate, a versatile reagent in organic synthesis. Due to the limited availability of published experimental spectra, this guide combines predicted data based on established spectroscopic principles and data from analogous compounds with generalized experimental protocols.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of its chemical structure and comparison with similar molecules, such as its dimethyl ester analog and diethyl succinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | Doublet | 2H | CH-Br |

| ~4.3 | Quartet | 4H | O-CH₂-CH₃ |

| ~1.3 | Triplet | 6H | O-CH₂-CH₃ |

Predicted for a solution in CDCl₃.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~63 | O-CH₂ |

| ~45 | CH-Br |

| ~14 | CH₃ |

Predicted for a solution in CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (Alkyl) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1200 | Strong | C-O stretch (Ester) |

| ~650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Assignment |

| 330/332/334 | [M]⁺ (Molecular ion with isotopic pattern for two Br atoms) |

| 285/287/289 | [M - OCH₂CH₃]⁺ |

| 253/255 | [M - Br]⁺ |

| 173 | [M - 2Br - H]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry. The molecular weight of this compound is approximately 331.99 g/mol .[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Parameters: Typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-400).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns, paying close attention to the isotopic distribution pattern of bromine.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Diethyl 2,3-dibromosuccinate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy characterization of diethyl 2,3-dibromosuccinate (C₈H₁₂Br₂O₄). Due to the presence of two chiral centers at the C2 and C3 positions, this compound exists as two diastereomers: a meso form and a racemic mixture of enantiomers (dl-pair). These stereoisomers are distinguishable by NMR spectroscopy, which serves as a critical tool for their structural elucidation.

Molecular Structure and Stereoisomers

This compound possesses two bromine atoms on adjacent carbon atoms (a vicinal dibromide structure).[1][2] The relative stereochemistry of these bromine atoms defines the diastereomers. The meso compound has a plane of symmetry, making its two halves mirror images, while the racemic pair consists of two non-superimposable, mirror-image enantiomers.

Caption: Chemical structures of meso and one enantiomer of racemic this compound.

NMR Spectral Data

While specific experimental data for this compound is sparse in the provided search results, the spectral characteristics can be reliably inferred from its structural analogue, dimethyl 2,3-dibromosuccinate, and standard values for ethyl esters.[3] The key signals correspond to the methine protons (CH-Br) and the ester ethyl groups (-OCH₂CH₃).

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|---|

| Hᵃ (from C²-H, C³-H) | ~ 4.8 | Singlet (meso) / Singlet (dl) | 2H | - | Methine Protons |

| Hᵇ (from C⁶-H₂, C⁷-H₂) | ~ 4.3 | Quartet (q) | 4H | ~ 7.1 | Methylene (B1212753) Protons |

| Hᶜ (from C⁵-H₃, C⁸-H₃) | ~ 1.3 | Triplet (t) | 6H | ~ 7.1 | Methyl Protons |

Note: In the meso isomer, the two methine protons are chemically and magnetically equivalent, resulting in a singlet. The same is true for the racemic pair. The methylene protons (Hᵇ) are diastereotopic and may appear as a more complex multiplet than a simple quartet, especially at higher field strengths.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C¹ , C⁴ | ~ 167 | Carbonyl Carbons |

| C⁶ , C⁷ | ~ 63 | Methylene Carbons (-OCH₂-) |

| C² , C³ | ~ 47 | Methine Carbons (-CHBr-) |

| C⁵ , C⁸ | ~ 14 | Methyl Carbons (-CH₃) |

Experimental Protocols

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.[4]

3.1 Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.

-

Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

3.2 NMR Data Acquisition The following are typical parameters for a 400 MHz spectrometer.

¹H NMR Spectrum:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Pulse Angle: 30 degrees.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16, depending on concentration.

-

Spectral Width: 0-12 ppm.

¹³C NMR Spectrum:

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

-

Decoupling: Broadband proton decoupling (e.g., Waltz16).

-

Pulse Angle: 30 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

Visualized Workflows

NMR Analysis Workflow

The logical flow from sample to final structure confirmation involves several key stages. This process ensures that the data acquired is robust and the interpretation is sound.[5][6]

Caption: A generalized workflow for small molecule characterization using NMR spectroscopy.

References

- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]

- 2. This compound | 608-82-2 | Benchchem [benchchem.com]

- 3. DIMETHYL 2,3-DIBROMO-1,4-BUTANEDIOATE(1186-98-7) 1H NMR spectrum [chemicalbook.com]

- 4. books.rsc.org [books.rsc.org]

- 5. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 6. [PDF] A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Diethyl 2,3-dibromosuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of Diethyl 2,3-dibromosuccinate using Fourier-Transform Infrared (FTIR) spectroscopy. It covers the theoretical basis for its spectral features, a detailed experimental protocol, and an interpretation of the resulting data. This document serves as a crucial resource for the structural characterization and quality control of this important chemical intermediate.

Introduction to this compound and IR Spectroscopy

This compound is a halogenated diester with the chemical formula C₈H₁₂Br₂O₄. Its molecular structure features two ester functional groups and two bromine atoms attached to the succinate (B1194679) backbone.[1][2][3] This compound serves as a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1]

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), provides a unique "molecular fingerprint," allowing for structural elucidation.

Key Functional Groups and Expected Vibrational Frequencies

The structure of this compound contains several key functional groups whose vibrational frequencies can be predicted. The primary absorptions are expected from the C=O and C-O bonds of the ester groups, the C-Br bonds of the alkyl halide portions, and the various C-H bonds.

The following table summarizes the expected absorption ranges for the principal functional groups in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2850-3000 | Strong |

| C=O (Ester) | Stretch | 1750-1735 | Strong |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

| -CH₂-Br | C-H Wag | 1250-1190 | Medium |

| C-Br | Stretch | 690-515 | Strong |

Experimental Protocol: FTIR Analysis

A detailed and reliable methodology is critical for obtaining a high-quality IR spectrum. The following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples like this compound.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

ATR Accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

-

Background Scan:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Allow the solvent to evaporate completely.

-

Record a background spectrum. This scan measures the ambient conditions and will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop (approximately 1-2 µL) of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typical parameters include:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

-

Post-Acquisition:

-

Clean the sample from the ATR crystal using an appropriate solvent and wipe.

-

Process the resulting spectrum using the spectrometer software. This may include baseline correction and normalization if required.

-

Data Interpretation and Analysis

The interpretation of the IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The region above 1500 cm⁻¹ is known as the diagnostic region , where peaks are typically well-defined and correspond to specific functional groups.[8] The more complex region between 1500 cm⁻¹ and 500 cm⁻¹ is called the fingerprint region , which contains a unique pattern of absorptions characteristic of the entire molecule.[9][10]

The table below provides an analysis of the principal peaks expected in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Interpretation |

| ~2985 cm⁻¹ | sp³ C-H Stretch | This strong absorption is characteristic of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the ethyl ester fragments. |

| ~1740 cm⁻¹ | C=O Stretch (Ester) | A very strong and sharp peak, confirming the presence of the ester carbonyl group. Aliphatic esters typically absorb in the 1750-1735 cm⁻¹ range.[6][7] |

| ~1220 cm⁻¹ | C-O Stretch (Ester) | This strong band arises from the stretching of the C-O single bond adjacent to the carbonyl group. |

| ~650 cm⁻¹ | C-Br Stretch | A strong absorption in the lower frequency range of the fingerprint region, indicative of the carbon-bromine bond. The C-Br stretch for alkyl bromides typically appears between 690-515 cm⁻¹.[4][6][11][12] |

The workflow for this analytical process is visualized below.

Caption: Workflow for the FTIR analysis of a liquid sample using an ATR accessory.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. The presence of strong, characteristic absorption bands for the ester C=O stretch (~1740 cm⁻¹), the ester C-O stretch (~1220 cm⁻¹), and the C-Br stretch (~650 cm⁻¹) provides definitive evidence for the key functional groups. The unique pattern in the fingerprint region can be used to confirm the compound's identity by matching it against a reference spectrum. This guide provides the necessary theoretical and practical framework for researchers to confidently perform and interpret IR spectroscopic data for this compound.

References

- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]

- 2. Diethyl meso-2,3-dibromosuccinate | C8H12Br2O4 | CID 1551111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H12Br2O4 | CID 247819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. quora.com [quora.com]

The Versatile Reactivity of Diethyl 2,3-Dibromosuccinate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl 2,3-dibromosuccinate, a vicinal dibromoester, is a highly versatile reagent in organic synthesis, prized for its reactivity towards a wide array of nucleophiles. The presence of two electrophilic carbon centers, each bearing a good leaving group (bromide), and flanked by two electron-withdrawing ethyl ester groups, makes it a valuable precursor for the synthesis of a diverse range of molecular architectures, including substituted succinates, unsaturated esters, and various heterocyclic systems. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, detailing reaction pathways, experimental protocols, and quantitative data to aid researchers in its effective utilization.

Core Reactivity Profile

This compound primarily undergoes three main types of reactions: nucleophilic substitution, elimination, and reduction. The course of the reaction is highly dependent on the nature of the nucleophile, the stereochemistry of the starting material (meso or racemic), and the reaction conditions employed.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a predominant reaction pathway for this compound, where the bromide ions are displaced by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry at the carbon center.

The reaction of this compound with primary amines is a well-established method for the synthesis of diethyl aziridine-2,3-dicarboxylates. This reaction proceeds via a tandem nucleophilic substitution, where the amine first displaces one bromide, followed by an intramolecular cyclization to form the aziridine (B145994) ring. The stereochemistry of the starting dibromosuccinate dictates the stereochemistry of the resulting aziridine.

-

With Primary Amines (e.g., Benzylamine): The reaction of meso-diethyl 2,3-dibromosuccinate with a primary amine like benzylamine (B48309) in the presence of a base such as triethylamine (B128534) yields the corresponding trans-aziridine-2,3-dicarboxylate. Conversely, the racemic mixture of this compound would yield the cis-aziridine.

-

With Binucleophiles (e.g., Ethylenediamine): When reacted with a binucleophile like ethylenediamine, this compound can be used to construct larger heterocyclic rings. The initial double nucleophilic substitution leads to the formation of a piperazine-2,3-dicarboxylic acid ester, a valuable scaffold in medicinal chemistry.[1][2]

Logical Relationship: Aziridination with Primary Amines

Caption: Aziridination of this compound.

Sulfur-based nucleophiles, such as thiols and sulfide (B99878) ions, readily react with this compound to form new carbon-sulfur bonds.

-

With Thiols: In the presence of a base, thiols (R-SH) are converted to the more nucleophilic thiolates (R-S⁻), which can displace the bromide ions to yield diethyl 2,3-bis(alkylthio)succinates.

-

With Sodium Sulfide: Reaction with sodium sulfide (Na₂S) can lead to the formation of sulfur-containing heterocycles. For instance, a double nucleophilic substitution can result in the formation of a substituted 1,4-dithiane (B1222100) ring system.

-

Cyanide: The cyanide ion (CN⁻) is a potent nucleophile that can displace both bromide ions to yield diethyl 2,3-dicyanosuccinate. This reaction is a useful method for introducing cyano groups, which can be further elaborated into other functionalities. The reaction is typically carried out using potassium cyanide in an alcoholic solvent.[3][4]

-

Azide (B81097): Sodium azide (NaN₃) reacts similarly to afford diethyl 2,3-diazidosuccinate. The resulting diazide can be a precursor for the synthesis of vicinal diamines via reduction.

The enolate of diethyl malonate, a soft carbon nucleophile, can be alkylated with this compound.[5][6][7] This reaction forms a new carbon-carbon bond, leading to the synthesis of more complex poly-carboxylated compounds. The reaction is typically performed in the presence of a base like sodium ethoxide to generate the malonate enolate.[5][6][7]

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo a double dehydrobromination (E2 elimination) to yield diethyl acetylenedicarboxylate. If a weaker or sterically hindered base is used, the elimination of one equivalent of HBr can lead to the formation of diethyl bromofumarate or diethyl bromomaleate. The stereochemistry of the starting material influences the stereochemistry of the alkene product in a single elimination.

Experimental Workflow: Elimination Reaction

Caption: General workflow for elimination reactions.

Reduction Reactions

The bromine atoms in this compound can be removed through reduction.

-

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen (e.g., H₂ gas), the C-Br bonds can be hydrogenolyzed to yield diethyl succinate.[8][9]

-

Metal-Mediated Reduction: Active metals like zinc in the presence of an acid (e.g., acetic acid) can also effect the debromination to produce diethyl succinate.[10]

Quantitative Data Summary

| Nucleophile/Reagent | Product(s) | Typical Conditions | Yield (%) | Reference(s) |

| Amines | ||||

| Benzylamine / Et₃N | Diethyl 1-benzylaziridine-2,3-dicarboxylate | Dichloromethane (B109758), rt | Good | General knowledge |

| Ethylenediamine | Diethyl piperazine-2,3-dicarboxylate | Ethanol, reflux | Moderate to Good | [1][2] |

| Sulfur Nucleophiles | ||||

| Thiophenol / Base | Diethyl 2,3-bis(phenylthio)succinate | Ethanol, reflux | Not specified | General knowledge |

| Sodium Sulfide | Diethyl 1,4-dithiane-2,3-dicarboxylate | Ethanol/Water, reflux | Not specified | General knowledge |

| Other Nucleophiles | ||||

| Potassium Cyanide | Diethyl 2,3-dicyanosuccinate | Ethanol, reflux | Not specified | [3][4] |

| Sodium Azide | Diethyl 2,3-diazidosuccinate | DMF, rt | Not specified | General knowledge |

| Diethyl Malonate / NaOEt | Tetraethyl 1,1,2,2-ethanetetracarboxylate | Ethanol, reflux | Not specified | [5][6][7] |

| Elimination | ||||

| DBU | Diethyl acetylenedicarboxylate | THF, rt to reflux | Good to High | General knowledge |

| Reduction | ||||

| H₂ / Pd-C | Diethyl succinate | Ethanol, rt | High | [8][9] |

| Zn / Acetic Acid | Diethyl succinate | Acetic Acid, rt to 50°C | High | [10] |

Note: "Not specified" indicates that while the reaction is known, specific quantitative data was not found in the surveyed literature. "General knowledge" refers to well-established, textbook reactions for this class of compounds.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 1-Benzylaziridine-2,3-dicarboxylate (Representative Aziridination)

-

Materials: meso-Diethyl 2,3-dibromosuccinate, benzylamine, triethylamine, dichloromethane, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure: a. To a solution of meso-diethyl 2,3-dibromosuccinate (1.0 eq) in dichloromethane at 0 °C is added triethylamine (2.2 eq). b. Benzylamine (1.1 eq) is added dropwise to the stirred solution. c. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. d. The reaction is monitored by TLC for the disappearance of the starting material. e. Upon completion, the reaction mixture is diluted with diethyl ether and washed successively with saturated aqueous sodium bicarbonate and brine. f. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. g. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired diethyl 1-benzylaziridine-2,3-dicarboxylate.

Protocol 2: Synthesis of Diethyl Acetylenedicarboxylate (Representative Elimination)

-

Materials: this compound, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), tetrahydrofuran (B95107) (THF), diethyl ether, 1 M HCl, brine, anhydrous sodium sulfate.

-

Procedure: a. To a solution of this compound (1.0 eq) in THF at room temperature is added DBU (2.5 eq) dropwise. b. The reaction mixture is stirred at room temperature for 12 hours. c. The reaction is monitored by TLC. d. Upon completion, the mixture is diluted with diethyl ether and washed with 1 M HCl and brine. e. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. f. The crude product is purified by vacuum distillation to yield diethyl acetylenedicarboxylate.

Protocol 3: Synthesis of Diethyl Succinate (Representative Reduction)

-

Materials: this compound, zinc dust, glacial acetic acid, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure: a. To a stirred solution of this compound (1.0 eq) in glacial acetic acid is added zinc dust (3.0 eq) portion-wise at room temperature. b. The reaction mixture is stirred at 50 °C for 4 hours. c. The reaction is monitored by TLC. d. Upon completion, the mixture is cooled to room temperature and filtered to remove excess zinc. e. The filtrate is diluted with diethyl ether and carefully washed with water, saturated aqueous sodium bicarbonate, and brine. f. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield diethyl succinate.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its reactivity with a wide range of nucleophiles allows for the stereocontrolled synthesis of diverse and complex molecular structures. By carefully selecting the nucleophile, reaction conditions, and the stereochemistry of the starting material, chemists can access a plethora of valuable compounds, including substituted succinates, unsaturated esters, and various nitrogen- and sulfur-containing heterocycles. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important reagent in research and development.

References

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemres.org [orgchemres.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]

Theoretical Stability Analysis of Diethyl 2,3-dibromosuccinate: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to evaluate the stability of Diethyl 2,3-dibromosuccinate. Due to the limited availability of direct computational studies on this compound, this guide draws parallels from and presents data on its close structural analog, Dimethyl 2,3-dibromofumarate, to illustrate the principles and expected outcomes of such theoretical analyses. The computational protocols and data interpretation frameworks described herein are directly applicable to the study of this compound and related halogenated organic compounds.

Introduction to this compound

This compound is a halogenated organic compound with the chemical formula C₈H₁₂Br₂O₄.[1] It is a derivative of succinic acid and finds utility as an intermediate in various organic syntheses.[1] The presence of two stereocenters at the C2 and C3 positions gives rise to different stereoisomers (meso and enantiomeric pairs), the relative stability of which is of significant interest in synthetic and medicinal chemistry. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the conformational landscape and thermodynamic stabilities of these isomers.[2][3]

Theoretical Framework for Stability Calculations

The theoretical determination of molecular stability primarily involves the calculation of the molecule's electronic energy. By comparing the energies of different isomers or conformers, their relative stabilities can be predicted. A lower calculated energy corresponds to a more stable structure.

Conformational Analysis

For flexible molecules like this compound, a thorough conformational search is the first critical step to identify the lowest energy conformer.[4] This is typically achieved through systematic or stochastic searches of the potential energy surface.

Quantum Mechanical Calculations

Once the low-energy conformers are identified, their geometries are optimized, and their energies are calculated using quantum mechanical methods. Density Functional Theory (DFT) is a widely used method for such calculations due to its balance of accuracy and computational cost.[4] The choice of the functional and basis set is crucial for obtaining reliable results. For halogenated compounds, functionals that account for dispersion forces are often recommended.

Quantitative Stability Data (A Case Study of a Close Analog)

Table 1: Calculated Relative Energies of Dimethyl 2,3-dibromofumarate Isomers

| Isomer | Calculation Method | Relative Energy (kcal/mol) | Reference |

| cis | DFT (various functionals) | 0.00 | [2] |

| trans | DFT (various functionals) | > 0 | [2] |

Note: The exact energy difference varies depending on the specific DFT functional and basis set used in the calculation. However, the consistent trend across multiple methods is the higher stability of the cis isomer.[2]

Experimental Protocols for Theoretical Calculations

The following outlines a typical workflow for the theoretical calculation of the stability of this compound.

Step 1: Initial Structure Generation

The 3D structures of the different stereoisomers (e.g., meso, (2R,3R), (2S,3S)) of this compound are built using a molecular editor.

Step 2: Conformational Search

A conformational search is performed for each stereoisomer to identify the global minimum and other low-energy conformers. This can be done using molecular mechanics force fields initially, followed by higher-level quantum mechanical calculations.

Step 3: Geometry Optimization and Frequency Calculation

The geometry of each identified conformer is then optimized using a selected DFT method (e.g., B3LYP/6-31G*).[5] A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 4: Single-Point Energy Calculation

To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set and a more sophisticated functional.

Step 5: Solvation Effects

To model the stability in a solution, implicit or explicit solvation models can be incorporated into the calculations.

Visualizing Computational Workflows and Relationships

The following diagrams illustrate the logical flow of a computational stability analysis and the relationship between different isomers.

Caption: Computational workflow for determining the relative stability of this compound stereoisomers.

Caption: Relationship between the different stereoisomers of this compound.

Conclusion

Theoretical calculations provide a powerful and cost-effective means of assessing the relative stabilities of this compound isomers. By employing robust computational workflows, researchers can gain valuable insights into the thermodynamic preferences of these molecules, which can guide synthetic strategies and aid in the development of new chemical entities. The methodologies and findings from studies on analogous compounds like Dimethyl 2,3-dibromofumarate serve as a strong foundation for future computational investigations focused specifically on this compound.

References

- 1. Buy this compound (EVT-3169953) | 608-82-2 [evitachem.com]

- 2. Cis–trans isomerization of dimethyl 2,3-dibromofumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cis–trans isomerization of dimethyl 2,3-dibromofumarate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Discovery and History of Diethyl 2,3-dibromosuccinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key chemical properties of Diethyl 2,3-dibromosuccinate. It details the pioneering stereochemical studies that led to its characterization and outlines the stereospecific synthetic procedures for its diastereomers. Key quantitative data, detailed experimental protocols, and visualizations of its primary reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction and Historical Context